8-(2-chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-Chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridothiadiazine core with chlorophenyl and ethoxyphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and thiocarbonyl compounds, under controlled conditions.
Introduction of Substituents: The chlorophenyl and ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
8-(2-Chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Chlorophenyl)-3-(2-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(2-Chlorophenyl)-3-(2-hydroxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The unique combination of chlorophenyl and ethoxyphenyl substituents in 8-(2-chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile contributes to its distinct chemical and biological properties. These substituents may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H20ClN3O2S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O2S/c1-2-28-20-10-6-5-9-19(20)25-13-26-21(27)11-16(15-7-3-4-8-18(15)23)17(12-24)22(26)29-14-25/h3-10,16H,2,11,13-14H2,1H3 |
InChI Key |
NOATVXCHYJBHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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